3-(Morpholin-4-ylcarbonyl)thien-2-ylamine
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Overview
Description
Preparation Methods
The synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine involves several steps. One common synthetic route includes the reaction of thien-2-ylamine with morpholine-4-carbonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
3-(Morpholin-4-ylcarbonyl)thien-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Morpholin-4-ylcarbonyl)thien-2-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
3-(Morpholin-4-ylcarbonyl)thien-2-ylamine can be compared with other similar compounds, such as:
Thienylamines: These compounds share the thienyl ring structure but differ in their substituents.
Morpholine derivatives: Compounds with the morpholine ring are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of the thienyl and morpholine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2-aminothiophen-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYQBGKDIWBKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403592 |
Source
|
Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590357-48-5 |
Source
|
Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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